1-Bromo-3-(2-bromopropyl)benzene

Catalog No.
S14135309
CAS No.
23430-37-7
M.F
C9H10Br2
M. Wt
277.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(2-bromopropyl)benzene

CAS Number

23430-37-7

Product Name

1-Bromo-3-(2-bromopropyl)benzene

IUPAC Name

1-bromo-3-(2-bromopropyl)benzene

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

InChI

InChI=1S/C9H10Br2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3

InChI Key

JMZJZQSKBJTMFX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)Br

1-Bromo-3-(2-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2C_9H_{10}Br_2. It is characterized by a benzene ring substituted with a bromine atom at the first position and a 2-bromopropyl group at the third position. This compound is part of a broader class of halogenated aromatic hydrocarbons, which are known for their diverse chemical reactivity and utility in various chemical syntheses and applications in medicinal chemistry.

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines, typically under basic conditions. This reactivity allows for the formation of alcohols or amines from the original compound.
  • Oxidation and Reduction: The compound can be oxidized to form alcohols or carboxylic acids, while reduction can convert it into alkanes or alkenes.
  • Coupling Reactions: It participates in coupling reactions like Suzuki-Miyaura coupling, reacting with boronic acids in the presence of palladium catalysts to synthesize biaryl compounds, which are significant in materials science and pharmaceuticals.

The biological activity of 1-Bromo-3-(2-bromopropyl)benzene is linked to its potential as a pharmacological agent. It has shown activity against certain biological targets, particularly in studies examining its effects on enzyme inhibition. The compound has demonstrated inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism, indicating its potential as a lead compound in drug design .

Several synthesis methods exist for producing 1-Bromo-3-(2-bromopropyl)benzene:

  • Bromination of 1-Phenylpropane: This method involves treating 1-phenylpropane with bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction requires controlled temperature to ensure selective bromination.
  • Radical Bromination: Employing radical initiators such as peroxides can facilitate the bromination process under specific conditions, leading to the formation of the desired product with high yields.
  • Palladium-Catalyzed Reactions: The compound can also be synthesized through palladium-catalyzed cross-coupling reactions, which allow for more complex molecular architectures.

1-Bromo-3-(2-bromopropyl)benzene has several applications across different fields:

  • Synthetic Chemistry: It serves as an important intermediate in organic synthesis, particularly in the preparation of more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it is explored as a potential candidate for drug development targeting various enzymes involved in metabolic pathways.
  • Material Science: The compound is utilized in synthesizing materials with specific electronic or optical properties due to its halogenated structure .

Interaction studies involving 1-Bromo-3-(2-bromopropyl)benzene have focused on its ability to interact with biological macromolecules, particularly proteins involved in drug metabolism. Research indicates that it may act as an inhibitor for certain cytochrome P450 enzymes, affecting drug metabolism and clearance rates. Such interactions are crucial for understanding its pharmacokinetics and potential side effects when used therapeutically .

1-Bromo-3-(2-bromopropyl)benzene can be compared with several similar compounds:

Compound NameMolecular FormulaKey Differences
1-Bromo-3-phenylpropaneC9H11BrC_9H_{11}BrLacks the second bromine on the propyl chain; used as an antibacterial agent .
2-Bromo-1-phenylpropaneC9H11BrC_9H_{11}BrBromine attached to the second carbon of the propyl chain; exhibits different reactivity.
3-Bromo-1-phenylpropaneC9H11BrC_9H_{11}BrBromine attached to the third carbon of the propyl chain; used in various synthetic applications .

These compounds share structural similarities but differ in their reactivity and applications due to variations in their substituents and positions on the benzene ring.

XLogP3

4.1

Exact Mass

277.91288 g/mol

Monoisotopic Mass

275.91493 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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